Iron(III) Phthalocyanine Chloride: A Technical Guide for Researchers
Iron(III) Phthalocyanine Chloride: A Technical Guide for Researchers
An in-depth guide on the fundamental properties, synthesis, characterization, and applications of Iron(III) Phthalocyanine (B1677752) Chloride (FePcCl), tailored for researchers, scientists, and professionals in drug development.
Iron(III) phthalocyanine chloride is a coordination complex belonging to the family of metallophthalocyanines. These synthetic macrocyclic compounds are structurally analogous to naturally occurring porphyrins and have garnered significant scientific interest due to their exceptional chemical and thermal stability, as well as their versatile electronic and catalytic properties.[1][2] The central iron atom in FePcCl can exist in various oxidation states, which is a key factor in its diverse applications, ranging from catalysis and electrochemistry to medicine.[1][3]
Core Properties
Iron(III) phthalocyanine chloride is a dark green to black powder or crystalline solid.[4] Its core structure consists of a central iron (III) ion coordinated to the four nitrogen atoms of the phthalocyanine macrocycle, with a chloride ion acting as an axial ligand.[3] This structure imparts the molecule with a high degree of stability.[3]
Chemical and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₃₂H₁₆ClFeN₈ | [3][5][6][7][8] |
| Molecular Weight | 603.82 g/mol | [3][4][5][6][8] |
| Appearance | Dark green to black powder/crystals | [4] |
| Solubility | Insoluble in water. Soluble in concentrated sulfuric acid. Low solubility in organic solvents like DMF. | [9][10][11] |
| Magnetic Moment | Effective magnetic moment of 4.20 µB at 300 K. |
Spectroscopic Properties
| Technique | Key Features | Wavelength/Wavenumber | Reference(s) |
| UV-Vis Spectroscopy | Intense Q-band absorption in the visible region. | ~654 nm (can shift depending on the solvent) | [1][12] |
| Infrared (IR) Spectroscopy | Characteristic bands for C-H, C-N, and C=C stretching and bending vibrations of the phthalocyanine ring. | - | [1] |
| X-Ray Photoelectron Spectroscopy (XPS) | Fe 2p spectrum shows characteristic spin-orbit coupling (2p3/2 and 2p1/2). N 1s spectrum provides information on the nitrogen environments. | Fe 2p3/2 ~711 eV, Fe 2p1/2 ~724 eV, N 1s ~398.5 eV | [3][13][14][15] |
Synthesis and Purification
The synthesis of Iron(III) phthalocyanine chloride can be achieved through several methods, with the most common being the reaction of a phthalic acid derivative with an iron salt.
Synthesis Workflow
Caption: General workflow for the synthesis of Iron(III) phthalocyanine chloride.
Experimental Protocol: Synthesis from Phthalonitrile
This protocol is a generalized procedure based on common methods for metallophthalocyanine synthesis.[2][16]
Materials:
-
Phthalonitrile
-
Anhydrous Iron(III) chloride (FeCl₃)
-
High-boiling point solvent (e.g., nitrobenzene or quinoline)
-
Hydrochloric acid (HCl), dilute
-
Distilled water
-
Ethanol
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, combine phthalonitrile and a molar excess of anhydrous Iron(III) chloride.
-
Add a high-boiling point solvent (e.g., nitrobenzene) to the flask.
-
Heat the reaction mixture to 180-200 °C under a nitrogen atmosphere with constant stirring for 4-6 hours. The color of the mixture should change to a deep green/blue.
-
Allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing a dilute solution of hydrochloric acid to precipitate the crude product.
-
Filter the precipitate and wash it sequentially with dilute HCl, distilled water, ethanol, and acetone to remove unreacted starting materials and byproducts.
-
For further purification, the crude product can be subjected to Soxhlet extraction with solvents in which the impurities are soluble but the product is not.
-
Dry the purified Iron(III) phthalocyanine chloride in a vacuum oven.
Characterization
A combination of spectroscopic and analytical techniques is employed to confirm the structure and purity of the synthesized FePcCl.
Experimental Protocols for Characterization
UV-Visible Spectroscopy:
-
Prepare a dilute solution of FePcCl in a suitable solvent (e.g., concentrated sulfuric acid, then diluted, or an organic solvent in which it has some solubility like DMF).[9][17]
-
Record the absorption spectrum over a wavelength range of 200-800 nm using a UV-Vis spectrophotometer.[9][18]
-
The characteristic Q-band should be observed around 654 nm.[1][12]
X-ray Photoelectron Spectroscopy (XPS):
-
Mount the powdered FePcCl sample on a sample holder using double-sided conductive tape.[4]
-
Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.[1]
-
Acquire survey scans and high-resolution spectra for the Fe 2p, N 1s, C 1s, and Cl 2p regions.[1][4][13]
-
The Fe 2p spectrum will show the Fe 2p3/2 and Fe 2p1/2 peaks, and their binding energies can be used to confirm the oxidation state of iron.[3][13][14]
Cyclic Voltammetry (CV):
-
Prepare an electrolyte solution (e.g., 0.1 M tetrabutylammonium (B224687) perchlorate (B79767) in a non-aqueous solvent like DMF or acetonitrile).
-
Modify a working electrode (e.g., glassy carbon) by drop-casting a solution of FePcCl onto its surface and allowing the solvent to evaporate.[19]
-
Assemble a three-electrode cell with the modified working electrode, a platinum wire counter electrode, and a reference electrode (e.g., Ag/AgCl).[20][21][22]
-
Record the cyclic voltammogram by scanning the potential within a suitable range to observe the redox processes of the iron center.[20][21][22]
Applications in Research and Drug Development
The unique properties of FePcCl make it a valuable material in various scientific and technological fields.
Catalysis
FePcCl is an effective catalyst for a range of oxidation reactions.[7][13] Its catalytic activity stems from the ability of the central iron ion to cycle between different oxidation states.[1] One notable application is the oxidation of anilines.[13]
Photodynamic Therapy (PDT)
In the field of drug development, FePcCl and its derivatives are investigated as photosensitizers for photodynamic therapy (PDT), a non-invasive cancer treatment.[3][23][24]
Mechanism of Action in PDT:
Caption: Simplified signaling pathway of FePcCl in photodynamic therapy.
Upon irradiation with light of a specific wavelength (typically in the red region of the spectrum), the photosensitizer (FePcCl) is excited to a higher energy state.[25] This excited molecule can then transfer its energy to molecular oxygen, generating highly cytotoxic reactive oxygen species (ROS), such as singlet oxygen.[3][26] These ROS can induce oxidative damage to cellular components, leading to cell death.[25] The delivery of phthalocyanines for PDT can be enhanced by using nanoparticle-based systems.[23]
Experimental Protocol: In Vitro Phototoxicity Assay
This is a general protocol to assess the photodynamic activity of FePcCl on cancer cells.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
FePcCl stock solution (dissolved in a suitable solvent like DMSO and diluted in culture medium)
-
Phosphate-buffered saline (PBS)
-
MTT or other cell viability assay kit
-
Light source with a specific wavelength for activation (e.g., ~670 nm)
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of FePcCl for a specific incubation period (e.g., 24 hours). Include untreated control wells.
-
After incubation, wash the cells with PBS to remove the excess compound.
-
Add fresh culture medium and expose the cells to a specific light dose from a suitable light source. Keep a set of plates in the dark as a control for dark toxicity.
-
Incubate the cells for another 24-48 hours.
-
Assess cell viability using a standard method like the MTT assay, following the manufacturer's instructions.
-
Calculate the cell viability as a percentage of the untreated control and determine the half-maximal inhibitory concentration (IC50) for the light-treated and dark-treated cells. The difference in IC50 values indicates the phototoxic effect.[26]
References
- 1. diva-portal.org [diva-portal.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Study of the Interaction of an Iron Phthalocyanine Complex over Surface Modified Carbon Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. alfachemic.com [alfachemic.com]
- 8. A mononuclear high-spin iron(III) phthalocyanine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. kbcc.cuny.edu [kbcc.cuny.edu]
- 10. Sustainable Approaches to the Synthesis of Metallophthalocyanines in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.aip.org [pubs.aip.org]
- 14. researchgate.net [researchgate.net]
- 15. X-ray Diffraction (XRD) | Anton Paar Wiki [wiki.anton-paar.com]
- 16. Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Iron(III) phthalocyanine chloride | 14285-56-4 | Benchchem [benchchem.com]
- 20. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 21. researchgate.net [researchgate.net]
- 22. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 23. Phthalocyanine-nanoparticle conjugates for enhanced cancer photodynamic therapy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 24. mdpi.com [mdpi.com]
- 25. benchchem.com [benchchem.com]
- 26. A Nanoencapsulated Ir(III)-Phthalocyanine Conjugate as a Promising Photodynamic Therapy Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
